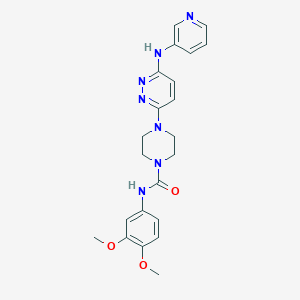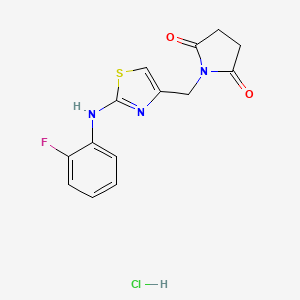
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Material: Ethanol.
Reaction: Ethanol is reacted with the benzenesulfonamide under acidic conditions to introduce the ethoxy group.
Conditions: Acidic catalysts such as sulfuric acid are used to facilitate the reaction.
Attachment of the Hydroxy-Methyl-Phenylbutyl Chain
Starting Material: 2-hydroxy-2-methyl-4-phenylbutyl bromide.
Reaction: The bromide reacts with the benzenesulfonamide in the presence of a base to form the final product.
Conditions: This step is typically carried out in an organic solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide typically involves multiple steps:
-
Formation of the Benzenesulfonamide Core
Starting Material: 5-methylbenzenesulfonyl chloride.
Reaction: The sulfonyl chloride reacts with an appropriate amine to form the benzenesulfonamide core.
Conditions: This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the hydroxy group to a carbonyl group.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction of the sulfonamide group to a sulfonic acid.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in the presence of a base.
Products: Substitution of the ethoxy group with the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways, potentially serving as a tool compound in biochemical research.
Industrial Applications: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy-methyl-phenylbutyl chain may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxy-2-methyl-4-phenylbutyl)-benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-ethoxy-N-(2-hydroxy-2-methylbutyl)-benzenesulfonamide: Lacks the phenyl group, potentially altering its binding properties and biological activity.
N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide: Similar structure but without the ethoxy group, which may influence its chemical behavior and applications.
Uniqueness
The presence of both the ethoxy group and the hydroxy-methyl-phenylbutyl chain in 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-4-25-18-11-10-16(2)14-19(18)26(23,24)21-15-20(3,22)13-12-17-8-6-5-7-9-17/h5-11,14,21-22H,4,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMIKZBRXCDABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2832650.png)
![1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2832651.png)





![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)
![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2832660.png)

